molecular formula C12H15FO3 B15237828 Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B15237828
M. Wt: 226.24 g/mol
InChI Key: CHOSLGACABJLFS-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: The major product is 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methylphenol: This compound shares the fluorine and methoxy groups but differs in the overall structure.

    (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: This compound has a similar phenyl ring substitution pattern but includes a propenone group.

Uniqueness

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate is unique due to its specific ester functional group and the presence of both fluorine and methoxy substituents on the phenyl ring

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H15FO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3

InChI Key

CHOSLGACABJLFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)F)C(=O)OC

Origin of Product

United States

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